6-methyltetrahydro-2H-pyran-2-ol
Description
6-Methyltetrahydro-2H-pyran-2-ol is a chiral tetrahydropyran derivative characterized by a hydroxyl group at the 2-position and a methyl substituent at the 6-position. Its stereoisomers, (6R)- and (6S)-6-methyltetrahydro-2H-pyran-2-ol (R-229 and S-229), have been synthesized via oxidation of precursor alcohols using RuCl₃·3H₂O and NaIO₄ in CH₃CN:H₂O (6:1), followed by acetylation to yield derivatives like R-230 . The compound’s stereochemistry significantly influences its reactivity and selectivity in organic synthesis, particularly in asymmetric Michael additions for β-hydroxy α-amino acid synthesis . Applications span medicinal chemistry (e.g., opioid receptor ligand development) and functionalized scaffold synthesis .
Properties
Molecular Formula |
C6H12O2 |
|---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
6-methyloxan-2-ol |
InChI |
InChI=1S/C6H12O2/c1-5-3-2-4-6(7)8-5/h5-7H,2-4H2,1H3 |
InChI Key |
XCNWVNNDBZRDEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(O1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Stereoisomers
(6R)- vs. (6S)-6-Methyltetrahydro-2H-pyran-2-ol
- Stereochemical Impact : The R and S configurations at C6 dictate facial selectivity in reactions. For example, the S-isomer enables syn-selective 1,4-additions to nitroalkenes with >90% diastereomeric excess .
- Synthesis : Both isomers are synthesized from enantiomeric precursors (R-228/S-228) via oxidative cyclization .
Tetrahydro-2H-pyran-2-ol (Parent Compound)
- Structure : Lacks the 6-methyl group (C₅H₁₀O₂, MW 102.13) .
- Properties : Lower hydrophobicity compared to the methylated derivative. Thermodynamic data (ΔrH° = 15.0 kcal/mol for deprotonation) highlight its relative acidity .
4-Methyl-6-phenyl-5,6-dihydro-2H-pyran-2-ol
- Structure : Incorporates a phenyl group at C6 and a methyl group at C4 (C₁₂H₁₄O₂, MW 190.24) .
- Applications : Intermediate in multi-step syntheses; enhanced lipophilicity from the phenyl group may improve membrane permeability in drug design .
Functionalized Derivatives
(3S,4R,5R,6S)-3,4,5-Tris(benzyloxy)-6-methyltetrahydro-2H-pyran-2-ol
- Structure : Benzyl ether protective groups at C3, C4, and C5 (C₂₇H₃₀O₅, MW 434.53) .
- Utility : Used in glycosylation studies and as a scaffold for opioid receptor ligands. Benzyl groups enhance steric bulk, stabilizing intermediates during synthetic steps .
6-Ethoxytetrahydro-2H-pyran-3-ol
Acetylated Derivatives (e.g., R-230)
- Synthesis : Acetylation of R-229 with acetic anhydride yields R-230, improving stability for storage and further reactions .
- Applications : Acetylated intermediates are pivotal in coupling reactions for bioactive molecule assembly .
Thermodynamic and Physical Properties
| Compound | Molecular Weight | Boiling Point (°C) | Solubility | Key Functional Groups |
|---|---|---|---|---|
| 6-Methyltetrahydro-2H-pyran-2-ol | 116.16 | N/A | Moderate in H₂O | -OH, -CH₃ |
| Tetrahydro-2H-pyran-2-ol | 102.13 | N/A | High in H₂O | -OH |
| 4-Methyl-6-phenyl derivative | 190.24 | N/A | Low in H₂O | -OH, -CH₃, -Ph |
| Tris(benzyloxy) derivative | 434.53 | N/A | Soluble in DCM | -OBn, -CH₃ |
- Thermodynamics : Methyl and benzyl substituents increase steric hindrance, altering reaction kinetics. For example, the 6-methyl group in R-229 reduces ring flexibility, favoring chair conformations in NMR studies .
Preparation Methods
Chiral Building Block Utilization
The use of tri-O-acetyl-D-glucal (3 ) as a chiral precursor enables stereoselective synthesis of 6-methyltetrahydro-2H-pyran-2-ol derivatives. Garrido et al. demonstrated that aldehyde 4 , derived from 3 via a-sigmatropic rearrangement, undergoes sequential reductions and protections to yield key intermediates. Sodium borohydride (NaBH₄) reduction of 4 followed by hydrogenation over Pd/C afforded alcohol 6 in 90% yield (two steps). Subsequent mesylation and hydride reduction yielded the tetrahydropyran core with cis-2,6-dimethyl stereochemistry.
Protecting Group Strategies
Methoxymethyl (MOM) protection proved critical for regioselective functionalization. Diol 8 , obtained via TBAF-mediated desilylation of 7 , was mesylated to dimesylate 9 (70% yield). Unexpected LiAlH₄ reduction of 9 led to alcohol 10 , necessitating a Wolff-Kishner reaction to install the methyl group. This highlights the sensitivity of tetrahydropyran systems to reducing conditions and the need for orthogonal protection.
Enzymatic Aldol Condensation for Stereocontrol
Aldolase-Catalyzed Ring Formation
A patent by WO2008119810A2 details an enzymatic route using 2-deoxyribose-5-phosphate aldolase (DERA) to catalyze the condensation of 2,2-dimethoxyethanal and acetaldehyde. This one-step process in aqueous THF (pH 7–9) produced (4R,6S)-6-(dimethoxymethyl)tetrahydro-2H-pyran-2,4-diol with >95% diastereomeric excess. The enzymatic method eliminates chromatographic purification, achieving 85% yield at 20–60°C.
Hydrolysis and Cyclization
Post-aldol hydrolysis of the dimethoxy group required NaOH in THF/H₂O (4:1), completing in 30–120 minutes. Calcium acetate-mediated cyclization at 0–40°C furnished the tetrahydropyran ring, with lyophilization ensuring anhydrous conditions for high-purity isolation.
Palladium-Catalyzed Cross-Coupling Approaches
Suzuki-Miyaura Coupling
J-stage research (Chem. Pharm. Bull. 2005) utilized tetrakis(triphenylphosphine)palladium(0) to couple 3-iodophenyl derivatives with triisopropylsilylthiol. Refluxing in toluene for 1 hour introduced the methylthio group at C6, followed by desilylation with TBAF to yield this compound precursors.
Optimization of Reaction Conditions
Key parameters included:
-
Solvent: Toluene/THF mixtures (2:1)
-
Temperature: 80–100°C
-
Catalyst loading: 6 mol% Pd(PPh₃)₄
This method achieved 94% conversion but required chromatographic purification, limiting scalability.
Comparative Analysis of Synthetic Routes
Table 1. Method Comparison for this compound Synthesis
Industrial-Scale Considerations
Q & A
Q. Critical Factors :
- Temperature : Reactions often require low temperatures (−78°C to 0°C) to minimize racemization.
- Solvent Polarity : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilic substitution efficiency.
- Catalyst Loading : 5–10 mol% of chiral catalysts (e.g., Cinchona alkaloids) for asymmetric induction .
Basic: How can NMR spectroscopy and mass spectrometry confirm the structural integrity and purity of this compound?
Methodological Answer:
- 1H and 13C NMR :
- The hydroxyl proton appears as a broad singlet (~δ 2.5–3.5 ppm) in DMSO-d6.
- Methyl groups on the pyran ring show distinct splitting patterns (e.g., δ 1.2–1.5 ppm for axial vs. equatorial positions) .
- Coupling constants (J values) between adjacent protons confirm chair conformations (e.g., J = 9–12 Hz for trans-diaxial interactions).
- Mass Spectrometry (MS) :
- ESI-MS in positive ion mode detects the molecular ion [M+H]+ at m/z 131.1 (C6H11O2+).
- Fragmentation patterns (e.g., loss of H2O or CH3 groups) validate substituent positions .
- Purity Assessment :
Advanced: How do steric and electronic effects of the methyl group in this compound influence its reactivity in nucleophilic substitution reactions compared to unsubstituted analogs?
Methodological Answer:
- Steric Effects :
- Electronic Effects :
- Comparative Data :
Advanced: What strategies resolve contradictions between computational predictions and experimental data regarding the stability of this compound under varying pH conditions?
Methodological Answer:
- Computational vs. Experimental Discrepancies :
- Resolution Strategies :
- Include Explicit Solvent Models : Use COSMO-RS to simulate aqueous solvation, improving agreement with experimental ΔG values .
- Validate with pH-Dependent NMR : Monitor hydroxyl proton shifts; rapid exchange in acidic media (pH < 4) indicates protonation-induced ring strain .
- Adjust Force Fields : Refine molecular dynamics parameters to account for methyl group torsional barriers in aqueous environments .
Basic: What are the primary challenges in achieving enantioselective synthesis of this compound, and how can chiral catalysts or auxiliaries address these?
Methodological Answer:
- Challenges :
- Racemization : The hydroxyl group at C2 promotes ring-opening under basic conditions, leading to racemization.
- Low Stereoselectivity : Methyl substitution reduces conformational flexibility, complicating asymmetric induction.
- Solutions :
- Organocatalysis : Proline-derived catalysts (e.g., L-Proline, 10 mol%) achieve up to 85% ee via enamine-mediated cyclization .
- Chiral Auxiliaries : Use of (R)-BINOL-phosphate ligands in Pd-catalyzed hydrogenation improves diastereomeric excess (de >90%) .
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers during synthesis .
Advanced: How does the hydroxyl group in this compound affect hydrogen-bonding interactions in supramolecular assemblies, as revealed by X-ray crystallography?
Methodological Answer:
- Hydrogen-Bonding Networks :
- Impact on Crystal Packing :
- Thermal Stability :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
